molecular formula C15H22N2O4 B7055914 N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide

N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide

Cat. No.: B7055914
M. Wt: 294.35 g/mol
InChI Key: KXIJDOAJPDZJJY-UHFFFAOYSA-N
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Description

N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a methoxy group at the 4-position and an oxan-2-ylmethoxy group at the 3-position, linked to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 4-methoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.

    Substitution Reaction: The halogenated pyridine intermediate is then subjected to a nucleophilic substitution reaction with oxan-2-ylmethanol to form the oxan-2-ylmethoxy-substituted pyridine.

    Amidation: The final step involves the reaction of the substituted pyridine with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide.

    Reduction: Formation of N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide
  • N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamine
  • N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)butanamide

Uniqueness

N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxan-2-ylmethoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(21-10-12-5-3-4-8-20-12)15(18)17-13-9-16-7-6-14(13)19-2/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIJDOAJPDZJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CN=C1)OC)OCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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